1-(Trimethylsilyl)pyrrolidine
Overview
Description
"1-(Trimethylsilyl)pyrrolidine" is a chemical compound utilized in various organic synthesis processes. Its unique structure and properties make it a subject of interest in chemical research.
Synthesis Analysis
- Synthesis methods for derivatives of "1-(Trimethylsilyl)pyrrolidine" involve stepwise regiospecific ipso mono-halogenation and cross-coupling reactions, providing diverse substitution patterns (Chan et al., 1997).
- Ultrasound-assisted one-pot, three-step click reaction sequence of 5-[(trimethylsilyl)ethynyl]pyrrolidin-2-one with organic azides, mediated by catalytic CuI salts, facilitates efficient synthesis (Stefani et al., 2012).
Molecular Structure Analysis
- The molecular structure of related trimethylsilyl compounds has been characterized, revealing significant bending towards nitrogen heteroatoms, attributed to intrinsic properties of the heteroarene skeleton rather than peripheral coordination (Riedmiller et al., 1999).
Chemical Reactions and Properties
- Trimethylsilyl (TMS)-protected alkynes in titanium-catalyzed [2+2+1] pyrrole synthesis show high selectivity, influenced by steric and electronic effects of the TMS group (Chiu & Tonks, 2018).
- Pyrrolidinoallylsilanes exhibit unique reactivity towards electrophiles, leading to substituted β-trimethylsilyl aldehydes and amino alcohols (Corriu et al., 1983).
Physical Properties Analysis
- Detailed studies on the physical properties of "1-(Trimethylsilyl)pyrrolidine" and its derivatives are limited in the current research literature.
Chemical Properties Analysis
- The chemical properties of "1-(Trimethylsilyl)pyrrolidine" derivatives, such as their reactivity and stability, have been explored in the context of synthesizing complex organic compounds and heterocycles (Trost & Silverman, 2010).
Scientific Research Applications
1-(Trimethylsilyl)pyrrolidine is a chemical compound used in various scientific fields, particularly in organic chemistry. It’s often used as a reagent or a catalyst in chemical reactions .
One specific application of 1-(Trimethylsilyl)pyrrolidine is in the ring-opening reaction of L-serine β-lactone to yield corresponding 5-amino-L-alanine derivatives . This process involves the use of 1-(Trimethylsilyl)pyrrolidine as a catalyst to facilitate the reaction. The exact experimental procedures and technical details would depend on the specific conditions of the experiment, such as the temperature, pressure, and the presence of other reagents.
Another application is in the preparation of iminium triflate salts . In this case, 1-(Trimethylsilyl)pyrrolidine is used as a reagent in the reaction. Again, the specific methods of application and experimental procedures would depend on the conditions of the experiment.
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Pharmacology
- Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities . Others have diverse enzyme inhibitory effects .
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Drug Discovery
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
- In drug discovery, we report bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
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Asymmetric Synthesis
- The pyrrolidine ring is a core structure in many biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds .
- Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
- Some pyrrolidine derivatives are known to be employed as pharmacophore groups .
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Organocatalysis
Safety And Hazards
1-(Trimethylsilyl)pyrrolidine is classified as a flammable liquid (Category 2) and can cause skin corrosion (Category 1B) . It has a flash point of 4 °C . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
trimethyl(pyrrolidin-1-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVIKZJXFGUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065857 | |
Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsilyl)pyrrolidine | |
CAS RN |
15097-49-1 | |
Record name | 1-(Trimethylsilyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15097-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(Trimethylsilyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015097491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Trimethylsilyl)pyrrolidine | |
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Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Pyrrolidine, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(trimethylsilyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.576 | |
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Record name | 1-(TRIMETHYLSILYL)PYRROLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2TRJ6N9N6 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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